molecular formula C28H21NO4 B4163500 (4-Benzoylphenyl)methyl 4-benzamidobenzoate

(4-Benzoylphenyl)methyl 4-benzamidobenzoate

Cat. No.: B4163500
M. Wt: 435.5 g/mol
InChI Key: DVJHGSBAXNPPFF-UHFFFAOYSA-N
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Description

(4-Benzoylphenyl)methyl 4-benzamidobenzoate is an organic compound that belongs to the class of benzoyl derivatives This compound is characterized by the presence of benzoyl groups attached to both benzyl and amino benzoate moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzoylphenyl)methyl 4-benzamidobenzoate typically involves the reaction of benzoyl chloride with benzyl alcohol and 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as sodium hydroxide or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux conditions to ensure complete reaction and high yield of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher efficiency and consistency in product quality. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

(4-Benzoylphenyl)methyl 4-benzamidobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Benzoylphenyl)methyl 4-benzamidobenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Benzoylphenyl)methyl 4-benzamidobenzoate involves its interaction with specific molecular targets. The benzoyl groups can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Benzoylphenyl)methyl 4-benzamidobenzoate is unique due to its dual benzoyl groups, which confer distinct chemical reactivity and potential biological activity. This compound’s structure allows for versatile modifications, making it a valuable intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

(4-benzoylphenyl)methyl 4-benzamidobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H21NO4/c30-26(21-7-3-1-4-8-21)22-13-11-20(12-14-22)19-33-28(32)24-15-17-25(18-16-24)29-27(31)23-9-5-2-6-10-23/h1-18H,19H2,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVJHGSBAXNPPFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)COC(=O)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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